molecular formula C12H17ClF3NO2 B1463644 4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride CAS No. 1185297-62-4

4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1463644
CAS No.: 1185297-62-4
M. Wt: 299.72 g/mol
InChI Key: HCGWIPSEIVGMMY-UHFFFAOYSA-N
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Description

Product Overview 4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride (CAS: 1185297-62-4) is a high-purity aniline derivative supplied for research and development purposes. This compound features a molecular formula of C12H17ClF3NO2 and a molecular weight of 299.72 g/mol [ citation:1 ]. It is a key chemical building block, particularly valuable in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. Research Applications and Value This aniline derivative serves as a crucial intermediate in organic synthesis. Its structure, containing both a propoxyethoxy side chain and a trifluoromethyl group, makes it a valuable precursor in the development of novel compounds with potential biological activity. Researchers utilize this chemical in the exploration of new therapeutic agents; similar trifluoromethyl-substituted anilines are investigated in patent literature for applications in treating neurodegenerative diseases, including Alzheimer's and Parkinson's disease, as well as multiple sclerosis [ citation:7 ]. The presence of the trifluoromethyl group is often associated with enhanced metabolic stability and bioavailability in drug candidates. Handling and Compliance This product is classified as an irritant. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. This compound is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-(2-propoxyethoxy)-2-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO2.ClH/c1-2-5-17-6-7-18-9-3-4-11(16)10(8-9)12(13,14)15;/h3-4,8H,2,5-7,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGWIPSEIVGMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC1=CC(=C(C=C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185297-62-4
Record name Benzenamine, 4-(2-propoxyethoxy)-2-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14F3N•HCl
  • Molecular Weight : 275.7 g/mol

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological receptors and enzymes.

Target Interactions

  • Receptor Binding : The compound may interact with various receptors involved in cell signaling pathways, influencing gene expression and cellular metabolism.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit key enzymes involved in metabolic pathways, similar to other aniline derivatives which have shown inhibitory effects on enzymes like topoisomerase IV.

Biological Effects

The biological effects of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Preliminary studies indicate that this compound may exhibit antiproliferative effects against cancer cell lines. For instance, analogs of similar compounds have shown IC50 values in the low micromolar range against HeLa and A549 cell lines, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Properties
    • The presence of the trifluoromethyl group may enhance the compound's antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects
    • Compounds containing aniline moieties are often investigated for their anti-inflammatory properties. The modulation of inflammatory pathways could be a crucial aspect of the biological activity of this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study 1 Investigated the antiproliferative effects on HeLa cells; demonstrated IC50 values around 0.75 µM.
Study 2 Explored enzyme inhibition; found significant inhibition of topoisomerase IV at micromolar concentrations.
Study 3 Evaluated antimicrobial activity; showed effectiveness against Gram-positive bacteria with MIC values below 100 µg/mL.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

  • Absorption : The lipophilic nature due to the trifluoromethyl group may enhance absorption across biological membranes.
  • Distribution : The compound is likely distributed widely in tissues, facilitated by its ability to bind to plasma proteins.
  • Metabolism : It may undergo biotransformation via cytochrome P450 enzymes, affecting its efficacy and safety profile.
  • Excretion : Renal excretion is anticipated, necessitating further studies on its elimination half-life and potential accumulation.

Scientific Research Applications

Pharmaceutical Development

4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of various therapeutic agents. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, which is crucial for improving bioavailability and therapeutic efficacy.

Case Study:
Research has shown that compounds with trifluoromethyl groups exhibit increased potency in certain biological assays. For instance, derivatives of this compound have been explored for their potential activity against specific cancer cell lines, showing promise as anticancer agents.

Material Science

In material science, this compound serves as a building block for developing advanced materials, particularly in coatings and polymers. Its unique chemical structure allows for modifications that enhance properties such as thermal stability and chemical resistance.

Data Table: Applications in Material Science

Application AreaSpecific Use CaseBenefits
CoatingsProtective coatings for metalsEnhanced corrosion resistance
PolymersSynthesis of high-performance polymersImproved thermal stability
AdhesivesFormulation of industrial adhesivesIncreased bonding strength

Analytical Chemistry

The compound is also used in analytical chemistry as a reagent for various detection methods, including chromatography and mass spectrometry. Its ability to form stable complexes with metal ions makes it useful in trace analysis.

Case Study:
A study demonstrated the effectiveness of using this compound in the detection of heavy metals in environmental samples, showcasing its utility in environmental monitoring.

Toxicological Profile

While exploring its applications, it is essential to consider the toxicological aspects of this compound. Preliminary studies indicate that it may pose irritant effects; hence, safety protocols should be established when handling this compound.

Safety Data Table

Hazard ClassificationDescription
IrritantMay cause skin and eye irritation
Environmental ImpactPotentially harmful to aquatic life

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: C₁₂H₁₇ClF₃NO₂ (calculated based on substituents and hydrochloride salt).
  • Structural Significance: The trifluoromethyl group imparts electron-withdrawing effects, influencing reactivity and metabolic stability.
  • Applications : Used in synthesizing bioactive molecules, such as kinase inhibitors and receptor antagonists, due to its amine functionality and tunable solubility .

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 4-(2-propoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride with analogous compounds, highlighting substituent effects:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -OCH₂CH₂OCH₂CH₂CH₃ (4-position) C₁₂H₁₇ClF₃NO₂ 307.72 Pharmaceutical intermediate; enhanced lipophilicity
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride -OCH₂CH₂OCH₃ (3-position) C₁₀H₁₁ClF₃NO₂ 281.65 Shorter ether chain; higher polarity; used in Suzuki-Miyaura couplings
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride -OCF₃ (4-position) C₈H₆ClF₆NO 281.59 High electronegativity; applications in agrochemicals
4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride -OCH(CH₃)₂ (4-position) C₁₀H₁₁ClF₃NO 265.65 Branched alkoxy group; improved thermal stability
4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride -OCH₂(tetrahydrofuran) (4-position) C₁₂H₁₅ClF₃NO₂ 313.70 Cyclic ether enhances rigidity; explored in CNS drug candidates

Key Observations :

  • Lipophilicity : The propoxyethoxy chain in the target compound increases hydrophobicity compared to methoxyethoxy or trifluoromethoxy groups, favoring blood-brain barrier penetration .
  • Electron Effects : Trifluoromethoxy (-OCF₃) substituents are more electron-withdrawing than alkoxy groups, reducing aromatic ring reactivity in electrophilic substitutions .

Research Findings and Trends

  • Bioavailability : Longer alkoxy chains (e.g., propoxyethoxy) improve oral absorption but may increase off-target binding .
  • Synthetic Efficiency : Hydrochloride salt formation streamlines purification, as seen in high-yield (>80%) syntheses .
  • Environmental Impact : Fluorinated anilines are persistent in water systems, necessitating stringent disposal protocols .

Preparation Methods

Catalytic Reduction and Dechlorination of 2-Trifluoromethyl-4-chloro-nitrobenzene

A well-documented method involves starting from 2-trifluoromethyl-4-chloro-nitrobenzene , which undergoes catalytic hydrogenation and simultaneous dechlorination in a polar solvent medium to yield 2-trifluoromethylaniline. This process is advantageous due to its one-step reaction, high yield, and operational simplicity.

  • Reaction conditions: Hydrogenation at boiling point (~75°C) in water or low molecular weight alcohols (methanol, ethanol) using palladium on activated carbon catalyst.
  • Catalyst: 50% aqueous suspension of Pd/C.
  • Process details: The nitro group is reduced and the chlorine substituent is removed under hydrogen atmosphere.
  • Yields: Up to 95% theoretical yield of 2-trifluoromethylaniline with high purity (~98.3%) as confirmed by gas chromatography.
  • Work-up: Catalyst filtration, followed by steam distillation to separate the organic phase containing the aniline product.
Parameter Conditions Outcome
Starting material 2-Trifluoromethyl-4-chloro-nitrobenzene Readily accessible
Solvent Water, methanol, ethanol Polar solvent medium
Catalyst Pd on activated carbon (50% suspension) High activity
Temperature ~75°C Optimal for reduction and dechlorination
Reaction time ~8 hours Complete conversion
Yield Up to 95% theoretical High purity product

Alternative Routes for Trifluoromethyl Anilines

Other methods include multi-step halogenation and ammoniation reactions starting from chlorobenzotrifluoride derivatives, optimized for selectivity and environmental friendliness. These involve:

  • Halogenation at controlled temperatures (60–120°C) to produce intermediates like 3,4-dichlorobenzotrifluoride.
  • Ammoniation under high pressure (12 MPa) and elevated temperature (~173°C) without catalysts to form dichloro-trifluoromethyl anilines.
  • Recovery and recycling of ammonia to minimize waste and improve yield.
  • Final purification by vacuum distillation or rectification to achieve >99% purity.

Though this route is more relevant for dichlorinated trifluoromethyl anilines, it demonstrates the importance of reaction condition optimization for high yield and purity.

Formation of Hydrochloride Salt

The free base 4-(2-propoxyethoxy)-2-(trifluoromethyl)aniline is converted to its hydrochloride salt by:

  • Treatment with hydrogen chloride gas or aqueous HCl.
  • Precipitation or crystallization from suitable solvents (e.g., ethereal or alcoholic solutions).
  • This step improves compound stability, handling, and purity.

Summary Table of Preparation Steps

Step Starting Material/Intermediate Reaction Type Key Conditions Yield & Purity
1. Reduction & dechlorination 2-Trifluoromethyl-4-chloro-nitrobenzene Catalytic hydrogenation Pd/C, H2, 75°C, aqueous/alcoholic medium Up to 95% yield, ~98% purity
2. Functionalization 2-Trifluoromethylaniline Etherification/nucleophilic substitution Alkyl halide, base, polar aprotic solvent, controlled temp High conversion, optimized conditions
3. Salt formation 4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline Acid-base reaction HCl gas or aqueous HCl, crystallization High purity hydrochloride salt

Research Findings and Considerations

  • The one-step catalytic reduction and dechlorination method represents a significant advance over older multi-step methods, offering better yields and simpler work-up.
  • Optimization of solvent systems and catalyst loading is crucial for maximizing yield and purity.
  • The functionalization step requires careful control of reaction conditions to ensure selective substitution without affecting the aniline amino group.
  • Salt formation enhances the compound’s stability for storage and use in further applications, such as pharmaceutical intermediates.

Q & A

Q. How should researchers address discrepancies in reported HPLC retention times for this compound?

  • Resolution : Retention time variability (e.g., 0.81 vs. 1.32 minutes) may stem from column type (C18 vs. phenyl), mobile phase additives (formic acid vs. TFA), or gradient profiles. Standardize analytical conditions (e.g., SQD-FA05 vs. QC-SMD-TFA05 ) and cross-validate with reference standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride
Reactant of Route 2
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4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride

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